molecular formula C15H20N4O3S2 B7042211 N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide

N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B7042211
M. Wt: 368.5 g/mol
InChI Key: LJGYNSRXDKSAJJ-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a dioxothiolan moiety

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-10(2)7-14-17-12(8-23-14)15(20)18-13-3-5-16-19(13)11-4-6-24(21,22)9-11/h3,5,8,10-11H,4,6-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGYNSRXDKSAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CS1)C(=O)NC2=CC=NN2C3CCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, thioamides, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Solvent selection and reaction temperature are critical factors that influence the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan moiety can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar pyrazole and dioxothiolan structure but differ in their substituents and overall framework.

    1,3,4-thiadiazoles: These compounds contain a thiazole ring and are known for their diverse biological activities.

Uniqueness

N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

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